molecular formula C16H17NO3 B12320806 1,2-Didehydrocrinan-3-ol CAS No. 510-67-8

1,2-Didehydrocrinan-3-ol

Cat. No.: B12320806
CAS No.: 510-67-8
M. Wt: 271.31 g/mol
InChI Key: RPAORVSEYNOMBR-UHFFFAOYSA-N
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Description

1,2-Didehydrocrinan-3-ol: is a chemical compound with the molecular formula C16H17NO3 alkaloids , which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is structurally related to the crinine alkaloids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Didehydrocrinan-3-ol can be synthesized through various organic synthesis methods. One common approach involves the use of buta-2,3-dien-1-ol as a starting material. The synthesis typically involves multi-step manipulations, including the use of reducing agents such as LiAlH4 or MeLi in the final step .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Didehydrocrinan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as and are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction may produce alcohols .

Scientific Research Applications

1,2-Didehydrocrinan-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including and properties.

    Medicine: Investigated for its potential therapeutic effects, such as and activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Didehydrocrinan-3-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Inhibiting enzymes: This can disrupt various biochemical pathways, leading to therapeutic effects.

    Binding to receptors: This can modulate cellular signaling pathways and influence cellular responses.

Comparison with Similar Compounds

  • Crinan-11-ol, 1,2-didehydro-3-methoxy-
  • Natalensin
  • 3-Epicrinamine

Comparison: 1,2-Didehydrocrinan-3-ol is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

510-67-8

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol

InChI

InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2

InChI Key

RPAORVSEYNOMBR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4

Origin of Product

United States

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